N,N-diethyl-5-pyridin-4-yl-2-furamide
Description
N,N-Diethyl-5-pyridin-4-yl-2-furamide is a furan-derived amide compound featuring a pyridin-4-yl substituent at the 5-position of the furan ring and an N,N-diethylamide group at the 2-position. The N,N-diethylamide group enhances lipophilicity, which may influence solubility and membrane permeability.
Properties
IUPAC Name |
N,N-diethyl-5-pyridin-4-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-16(4-2)14(17)13-6-5-12(18-13)11-7-9-15-10-8-11/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQPMVWBQUVZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(O1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Synthesis : Amide bond formation is a common step (e.g., uses HATU), but phosphorylation () and multi-substitution () require specialized reagents.
- Crystallography : SHELX programs are widely used for structural refinement (e.g., ), suggesting similar methods apply to the target compound .
Physicochemical Properties
- Solubility : The pyridin-4-yl group may improve aqueous solubility compared to purely aromatic analogs (e.g., ’s fluorophenyl derivatives). However, the diethylamide group could reduce it relative to polar carbamates ().
- Crystal Packing : Intramolecular hydrogen bonds (e.g., N–H⋯N in ) stabilize pyrimidines, whereas furan derivatives may rely on weaker C–H⋯π interactions .
Methodological Considerations
Structural characterization of related compounds (e.g., ) relies on single-crystal X-ray diffraction refined via SHELX . For the target compound, similar protocols would apply, though its diethylamide group may introduce torsional flexibility, complicating refinement.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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